2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate
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Overview
Description
2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate is a fluorinated organic compound with the molecular formula C11H8F6O4 and a molecular weight of 318.17 g/mol . This compound is known for its unique chemical properties due to the presence of trifluoroethyl groups, which impart significant electron-withdrawing effects. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoroethyl 2-oxo-5-(2,2,2-trifluoroethoxy)benzoate.
Reduction: Formation of 2,2,2-trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein modifications due to its unique structural properties.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate is largely dependent on its interaction with biological molecules. The trifluoroethyl groups enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially inhibiting enzyme activity. The electron-withdrawing effects of the trifluoroethyl groups also increase the compound’s reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl 2-hydroxybenzoate
- 2,2,2-Trifluoroethyl 4-hydroxybenzoate
- 2,2,2-Trifluoroethyl 3-hydroxybenzoate
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of two trifluoroethyl groups, which significantly enhance its electron-withdrawing properties and reactivity. This makes it particularly useful in applications requiring high chemical stability and reactivity .
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(18)7(3-6)9(19)21-5-11(15,16)17/h1-3,18H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMAMPLRWRQRDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696506 |
Source
|
Record name | 2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106854-80-2 |
Source
|
Record name | 2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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